![molecular formula C24H17F2N3O B2546080 3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-72-6](/img/structure/B2546080.png)

3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

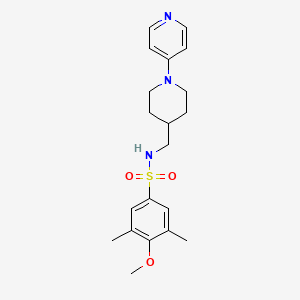

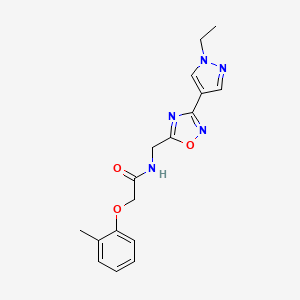

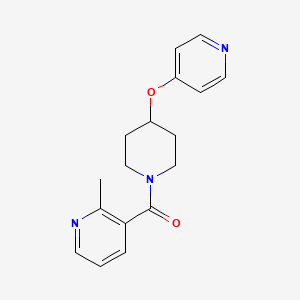

The compound 3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazolo[4,3-c]quinoline class. Pyrazoloquinolines are known for their diverse pharmacological activities and their use in light-emitting devices due to their fluorescent properties . The specific structure of this compound suggests potential applications in the development of molecular sensors, pharmaceuticals, and organic fluorescent materials.

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinolines can be achieved through various methods. One approach is the dehydrogenative [2 + 2 + 1] heteroannulation using a methyl group as a one-carbon unit, which allows the formation of multiple bonds in a single reaction . Another method involves the reaction of 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles with quinoline-3-carboxylic acids, which provides a straightforward synthesis of 3-amino-substituted pyrazolo[4,3-c]quinolines . Additionally, the synthesis of 1-hydroxy-substituted pyrazoloquinolines from 1-benzyloxypyrazoles has been reported, which could be adapted to introduce various substituents, such as the ethoxy and fluoro groups found in the compound of interest .

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines is characterized by a fused pyrazole and quinoline or isoquinoline ring system. This structure is versatile and allows for the integration of various substituents, which can significantly alter the compound's photophysical properties and biological activity . The presence of electron-withdrawing groups, such as fluorine, can affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazoloquinolines can participate in a range of chemical reactions. They can act as fluorescent chemosensors, with their fluorescence being quenched or enhanced in the presence of specific ions or molecules . The fluorescence properties can also be modulated by protonation, as demonstrated by the reversible quenching observed with protic acids . Additionally, pyrazoloquinolines can undergo regioselective acylation and exhibit kinase inhibitory activity, which is of interest in the development of new antibacterial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinolines are influenced by their molecular structure and substituents. They are known for their bright fluorescence, which can be exploited in the design of molecular sensors and light-emitting devices . The solvatochromism and acidochromism of these compounds indicate their sensitivity to the environment, which is crucial for sensor applications . Furthermore, the introduction of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Fluorophores and Biochemical Applications

Quinoline derivatives, including those structurally related to the compound , have been identified as efficient fluorophores. Their applications extend into biochemistry and medicine for the study of various biological systems. The search for new compounds that are more sensitive and selective for specific applications, such as DNA fluorophores, continues to be a significant area of research. These derivatives are also explored for their potential as antioxidants and radioprotectors due to their capacity to interact with biological systems in a non-invasive manner (Aleksanyan & Hambardzumyan, 2013).

Molecular Sensors and Protonation Studies

The compound and its analogs have been studied for their potential as molecular sensors. The reversible quenching of fluorescence by protonation in aqueous or ethanolic solutions indicates their suitability for applications in light-emitting devices. This reversible process, accompanied by changes in the UV spectrum, suggests a dynamic and static quenching mechanism that is potentially useful in the development of optical sensors and other photonic applications (Mu et al., 2010).

Antimicrobial Agents

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives related to quinoline structures has shown potential antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, indicating their usefulness in developing new antimicrobial agents. The structure-activity relationship of these derivatives provides valuable insights into designing more effective compounds for combating microbial infections (Holla et al., 2006).

Supramolecular Aggregation

Research into the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which share structural similarities with the compound of interest, reveals the importance of substitution patterns. These studies provide insight into how molecular interactions, such as hydrogen bonding and pi-pi interactions, can influence the assembly of molecules into higher-order structures. This research has implications for the design of materials with specific mechanical, optical, or electronic properties (Portilla et al., 2005).

Zukünftige Richtungen

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” could involve further exploration of its potential applications in these fields.

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3O/c1-2-30-19-10-3-15(4-11-19)23-21-14-27-22-12-7-17(26)13-20(22)24(21)29(28-23)18-8-5-16(25)6-9-18/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFNRFKDQLFRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)